[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Overview
Description
This compound is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, a nitro group, and an oxadiazole ring . Phenylacetic acid derivatives are known to possess various types of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s worth noting that a variety of synthesis methods have been reported for pyrazole derivatives, which are five-membered heterocycles like oxadiazole .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring (a benzene ring with a carbon bearing a nitro group), a carboxylic acid group, and an oxadiazole ring .Scientific Research Applications
Anti-Salmonella Typhi Activity : One study synthesized various 1,3,4-oxadiazole derivatives, including those related to the chemical , which showed significant antibacterial activity against Salmonella typhi (Salama, 2020).
In Vitro Cytotoxicity for Cancer Cell Lines : Research on 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid, a related compound, demonstrated good inhibitory abilities on human cancer cell lines KB and Hep-G2 (Tien et al., 2018).
Antibacterial and Antifungal Activities : Another study on 2,5 disubstituted 1,3,4-oxadiazole derivatives highlighted their remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Antidiabetic Potential : Synthesis and evaluation of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, closely related compounds, revealed in vitro antidiabetic activity using the α-amylase inhibition assay (Lalpara et al., 2021).
Anticancer Evaluation : A study synthesized 1,3,4-oxadiazole derivatives for in vitro anticancer evaluation, demonstrating significant activity on various cancer cell lines (Salahuddin et al., 2014).
Anti-Staphylococcal Activity : Research on N-Acylhydrazones and new 1,3,4-Oxadiazole derivatives indicated strong activity against several strains of Staphylococcus aureus (Oliveira et al., 2012).
Anti-Inflammatory and Analgesic Agents : Fenbufen-based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones, structurally related, were synthesized and found to have significant anti-inflammatory and analgesic activities (Husain et al., 2009).
Antimicrobial Properties : Synthesis and evaluation of 1,3,4-oxadiazole-based chalcone derivatives as antimicrobial agents showed potential against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).
Corrosion Inhibition : A study investigated substituted oxadiazoles, including derivatives of 1,3,4-oxadiazole, for their effect on the corrosion of mild steel in HCl medium, indicating potential applications in material science (Lagrenée et al., 2001).
Mechanism of Action
Target of Action
The primary target of this compound is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Biochemical Pathways
The compound is involved in the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Result of Action
It is known that the compound plays a role in the degradation of 2-chloro-4-nitrophenol, a common pollutant .
Properties
IUPAC Name |
2-[5-(2-chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O6/c11-7-3-5(14(18)19)1-2-6(7)9-12-13(4-8(15)16)10(17)20-9/h1-3H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYRFHWQKYSXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN(C(=O)O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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